![molecular formula C7H7N3 B3052290 2-(6-Aminopyridin-2-yl)acetonitrile CAS No. 400776-68-3](/img/structure/B3052290.png)
2-(6-Aminopyridin-2-yl)acetonitrile
Overview
Description
2-(6-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used in the synthesis of diverse biological molecules .
Synthesis Analysis
The synthesis of 2-(6-Aminopyridin-2-yl)acetonitrile involves the addition of 2,6-diaminopyridine to acetonitrile in the presence of pivalate complexes. This reaction is performed under microwave irradiation and results in a higher yield compared to the corresponding reaction performed without microwave irradiation .Molecular Structure Analysis
The molecular structure of 2-(6-Aminopyridin-2-yl)acetonitrile is represented by the linear formula C7H7N3 .Chemical Reactions Analysis
The chemical reactions involving 2-(6-Aminopyridin-2-yl)acetonitrile are complex and can lead to the formation of various compounds. For instance, the addition of 2,6-diaminopyridine to acetonitrile in the presence of pivalate complexes under microwave irradiation leads to the formation of complex 4a .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrimidine moiety, which includes 2-(6-Aminopyridin-2-yl)acetonitrile, serves as a privileged structure in medicinal chemistry. Researchers have designed and synthesized novel heterocyclic compounds based on this core. These derivatives have been evaluated for their biological activities, particularly their anti-fibrotic potential . Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibit promising anti-fibrosis activity with IC50 values of 45.69 μM and 45.81 μM, respectively.
Functional Polymers
The 2,6-diaminopyridine motif plays a crucial role in the synthesis of functional polymers. For instance, poly(N-(6-aminopyridin-2-yl)acrylamide) (PNAPAAm) and poly(N-(6-acetamidopyridin-2-yl)acrylamide) (PNAcAPAAm) have been synthesized via free radical polymerization and reversible addition–fragmentation chain transfer (RAFT) pol . These polymers find applications in responsive materials, drug delivery, and other fields.
Corrosion Inhibition
2-(6-Aminopyridin-2-yl)acetonitrile has been investigated for its inhibitory effects on mild steel corrosion in hydrochloric acid environments. The efficiency of inhibition increases with higher inhibitor concentrations and decreases with rising temperatures . This property makes it relevant for corrosion protection applications.
Future Directions
The future directions for the use of 2-(6-Aminopyridin-2-yl)acetonitrile are promising. It is being used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are being evaluated for their anti-fibrotic activities, indicating that 2-(6-Aminopyridin-2-yl)acetonitrile might play a crucial role in the development of new anti-fibrotic drugs .
properties
IUPAC Name |
2-(6-aminopyridin-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWKDUSQBNSLTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596152 | |
Record name | (6-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Aminopyridin-2-yl)acetonitrile | |
CAS RN |
400776-68-3 | |
Record name | (6-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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